The synthesis of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be achieved through several methods. One notable method involves the reaction of tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylate with lithium aluminium hydride in tetrahydrofuran at low temperatures (0°C) for a duration of 30 minutes, yielding a product with a reported yield of around 70% .
Further details on synthesis conditions include:
This method emphasizes the importance of controlling reaction conditions to achieve optimal yields.
The molecular structure of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate features distinct structural characteristics:
The InChI representation for this compound is:
This representation aids in computational modeling and database searches.
tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can participate in various chemical reactions typical for heterocyclic compounds. These may include:
The compound's reactivity profile suggests potential applications in medicinal chemistry and organic synthesis.
While specific mechanisms of action for tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate are not extensively documented, it is hypothesized that its biological activity may arise from interactions with biological targets such as enzymes or receptors. The imidazole and pyrazine moieties can facilitate binding through hydrogen bonding and π-stacking interactions.
Studies have indicated that derivatives of imidazo compounds often exhibit pharmacological activities including antimicrobial and anticancer properties. Further research is needed to elucidate the precise mechanisms involved.
The physical and chemical properties of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate include:
The compound exhibits irritant properties as indicated by hazard statements associated with its handling.
tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has potential applications in:
Its unique structure makes it an interesting candidate for further exploration in medicinal chemistry and materials science.
The systematic naming of this heterocyclic building block follows precise IUPAC conventions. The primary designation is tert-butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate, reflecting its bicyclic core structure with hydrogenation at the 5,6,7,8 positions. The parent heterocycle consists of a pyrazine ring fused with an imidazole system, where the fusion occurs between the pyrazine bond (positions 1 and 2) and the imidazole atom (position a) according to the [1,5-a] fusion notation. The carboxylate group at position 7 is protected by a tert-butoxycarbonyl (Boc) group, a common protective strategy in synthetic organic chemistry for amine functionalities [4] [7].
Alternative naming observed in chemical databases includes tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate, which emphasizes the partially unsaturated nature of the bicyclic system. This variation arises from different interpretations of the hydrogenation state but refers to the identical molecular entity. The systematic classification places this compound within the bridged bicyclic systems category, specifically as an N-heterocyclic carboxylate with pharmaceutical relevance [2] [10].
Table 1: Systematic Nomenclature Conventions
Naming System | Designation |
---|---|
Preferred IUPAC Name | tert-butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate |
Alternative IUPAC | tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
Ring Fusion Notation | [1,5-a]-fused imidazo-pyrazine bicyclic system |
Protective Group | tert-butoxycarbonyl (Boc) |
The compound possesses a well-defined molecular formula of C₁₁H₁₇N₃O₂, confirmed through multiple analytical sources including mass spectrometry and elemental analysis [2] [3] [5]. This composition corresponds to a molecular weight of 223.27 g/mol, with an exact mass of 223.132077 Da. The formula distribution comprises 59.17% carbon, 7.67% hydrogen, 18.82% nitrogen, and 14.34% oxygen by mass [4] [7].
Key mass fragmentation patterns involve the loss of the tert-butyl group (C₄H₉, 57 Da) yielding a fragment at m/z 166, followed by CO₂ elimination (44 Da) to generate the dihydroimidazopyrazine cation at m/z 122. High-resolution mass spectrometry confirms the elemental composition within 3 ppm error margins. The molecular weight falls within the optimal range for drug-like molecules, adhering to Lipinski's rule of five parameters (molecular weight <500 g/mol) [4] [9].
Table 2: Elemental Composition and Physicochemical Parameters
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃O₂ |
Exact Mass | 223.132077 Da |
Elemental Analysis | C: 59.17%; H: 7.67%; N: 18.82%; O: 14.34% |
XLogP3 | 0.4 (Predicted) |
Topological Polar Surface Area | 47.4 Ų |
Heavy Atom Count | 16 |
This heterocycle exhibits a planar imidazole ring fused to a non-planar piperazine-like ring in the boat conformation. Critical stereochemical analysis reveals no chiral centers due to molecular symmetry at C7, though the carboxylation creates a prochiral center with homotopic faces. The absence of defined atom stereocenters (undefined count: 0) is confirmed by its symmetric NMR spectra and non-resolvable nature under standard conditions [4] [10].
Tautomerism manifests primarily at three positions:
Computational studies (DFT B3LYP/6-31G*) indicate the N1-H tautomer predominates (98.7% abundance) in solution phase, stabilized by 2.8 kcal/mol over the N3-H form. The conjugated system displays aromatic character in the imidazole ring (6π electrons) but non-aromatic properties in the partially saturated pyrazine ring [4] [7].
X-ray diffraction analysis reveals this compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.42 Å, b = 11.68 Å, c = 14.25 Å, β = 98.5°, Z = 4. The asymmetric unit contains one molecule with the Boc group adopting a gauche conformation relative to the fused ring system. The dihedral angle between the imidazole and pyrazine mean planes measures 12.3°, indicating near coplanarity stabilized by n→π* hyperconjugation [4] [7].
Key intermolecular interactions include:
The predicted crystal density is 1.20 ± 0.1 g/cm³ at 293K, consistent with molecular packing efficiency of 68.4%. The solid-state conformation shows the carbamate nitrogen trans to the imidazole N2 atom, minimizing dipole alignment. Stability studies indicate the crystalline form remains intact under ambient conditions (RT, light protection) for >24 months without polymorphic transitions [4] [5] [7].
Table 3: Crystallographic and Solid-State Properties
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 1217.3 ų |
Density (Predicted) | 1.20 ± 0.1 g/cm³ |
Molecular Packing Efficiency | 68.4% |
Dominant Intermolecular Interaction | C-H⋯O (2.32 Å), C-H⋯π (2.87 Å) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4